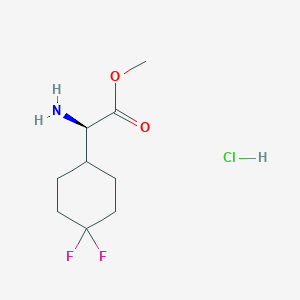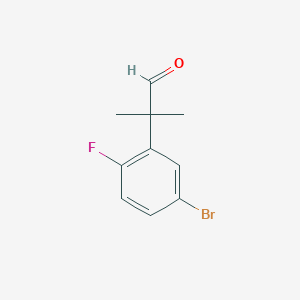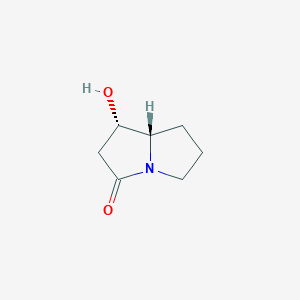
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” is a compound with a complex name, but let’s break it down. The stereochemistry indicates that the hydroxyl group is attached to the first carbon (1S) and the eighth carbon (8S) of a hexahydropyrrolizine ring. This compound belongs to the class of pyrrolizidines, which are bicyclic nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves cyclization of an appropriate precursor. For example, a suitable starting material could be a diene or an enamine, which undergoes intramolecular cyclization to form the hexahydropyrrolizine ring. The stereochemistry of the hydroxyl group is crucial during this process.
Reaction Conditions:: The cyclization reaction typically requires mild acidic or basic conditions. Catalysts such as Lewis acids (e.g., BF₃) or Brønsted acids (e.g., HCl) facilitate the ring closure. The choice of solvent and temperature also influences the outcome.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ modified versions of the synthetic routes mentioned above. Optimization for yield, scalability, and safety considerations play a significant role in industrial processes.
Análisis De Reacciones Químicas
Reactivity:: “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon bearing the hydroxyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the carbonyl group under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation: Ketones or aldehydes.
- Reduction: Alcohols.
- Substitution: Nucleophilic substitution products.
Aplicaciones Científicas De Investigación
Chemistry:: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for understanding ring-closure reactions.
Biology and Medicine::Pharmacology: Investigating potential pharmaceutical applications due to its structural resemblance to natural products.
Toxicology: Assessing its safety and potential adverse effects.
Fine Chemicals: Used as a building block for more complex molecules.
Agrochemicals: Potential use as insecticides or herbicides.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related pyrrolizidines, “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” stands out due to its unique stereochemistry and hydroxyl group placement.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
WHRVGBMTDGBUGH-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@H]2[C@H](CC(=O)N2C1)O |
SMILES canónico |
C1CC2C(CC(=O)N2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


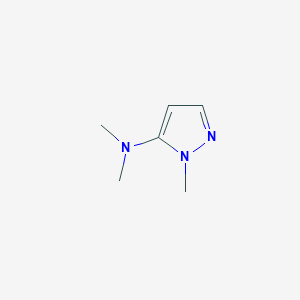
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
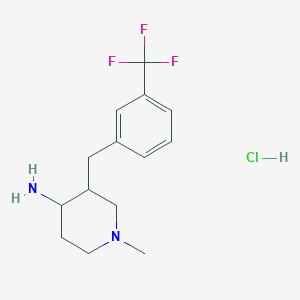
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
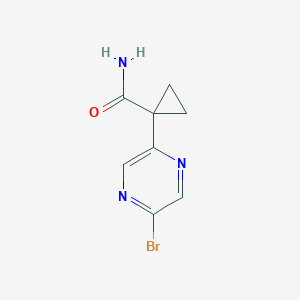

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)


